molecular formula C25H50O B3207937 2-Pentacosanone CAS No. 104921-43-9

2-Pentacosanone

Cat. No.: B3207937
CAS No.: 104921-43-9
M. Wt: 366.7 g/mol
InChI Key: CDTIEPBCRWXMBD-UHFFFAOYSA-N
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Description

2-Pentacosanone is a long-chain ketone with the molecular formula C25H50O. It is a methyl ketone, specifically a pentacosane derivative, where the ketone functional group is located at the second carbon position. This compound is known for its presence in natural waxes and has been identified in various biological systems, including the wax secretions of certain dragonflies .

Preparation Methods

2-Pentacosanone can be synthesized through several methods. One common approach involves the oxidation of long-chain alcohols or aldehydes. For instance, the oxidation of 2-pentacosanol can yield this compound. This reaction typically requires an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions .

In an industrial setting, this compound can be produced through the catalytic dehydrogenation of long-chain hydrocarbons. This process involves the use of metal catalysts, such as palladium or platinum, at elevated temperatures to facilitate the removal of hydrogen atoms and the formation of the ketone functional group .

Chemical Reactions Analysis

2-Pentacosanone undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ketone group can participate in nucleophilic substitution reactions.

Scientific Research Applications

2-Pentacosanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-pentacosanone in biological systems involves its interaction with specific molecular targets. In the case of dragonflies, it is involved in the formation of wax layers that reflect UV light. This process is facilitated by the upregulation of genes involved in fatty acid elongation, leading to the production of very long-chain methyl ketones like this compound .

Comparison with Similar Compounds

2-Pentacosanone can be compared with other long-chain ketones, such as 2-heptacosanone and 2-nonacosanone. These compounds share similar structural features but differ in the length of their carbon chains. The unique properties of this compound, such as its specific melting point and crystallization behavior, distinguish it from these related compounds .

    2-Heptacosanone: Similar in structure but with a longer carbon chain (C27H54O).

    2-Nonacosanone: Another long-chain ketone with an even longer carbon chain (C29H58O).

These comparisons highlight the importance of chain length in determining the physical and chemical properties of long-chain ketones.

Properties

IUPAC Name

pentacosan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(2)26/h3-24H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTIEPBCRWXMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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